molecular formula C11H7BrF3NO2 B1414357 Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate CAS No. 1805523-78-7

Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate

Cat. No. B1414357
M. Wt: 322.08 g/mol
InChI Key: VZCPNRUDSPMMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate” is a chemical compound that belongs to the class of phenylacetates1. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties1. The molecular formula of this compound is C11H7BrF3NO22 and it has a molecular weight of 322.08 g/mol2.



Synthesis Analysis

The synthesis of “Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate” is not explicitly mentioned in the search results. However, related compounds such as “Methyl 2-(2-bromo-4-(trifluoromethyl)phenyl)acetate” have been synthesized3. The synthesis of these related compounds might provide insights into the potential synthesis methods for “Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate”.



Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate” is not explicitly mentioned in the search results. However, the InChI code for a related compound, “methyl 2-(2-bromo-4-(trifluoromethyl)phenyl)acetate”, is provided3. This information might be useful for understanding the molecular structure of “Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate”.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate” are not explicitly mentioned in the search results. However, the compound’s unique chemical properties might make it a valuable reactant in various chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate” are not explicitly mentioned in the search results. However, a related compound, “Methyl 2-bromo-4-(trifluoromethyl)benzoate”, is reported to be a solid at room temperature5.


Safety And Hazards

Future Directions

The future directions for the research and application of “Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate” are not explicitly mentioned in the search results. However, given its unique chemical properties1, it might have potential applications in various fields such as medical, environmental, and industrial research.


properties

IUPAC Name

methyl 2-[2-bromo-4-cyano-5-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-6-2-8(11(13,14)15)7(5-16)3-9(6)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCPNRUDSPMMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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